molecular formula C20H21N3O4S B268761 4-methoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide

4-methoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide

Cat. No. B268761
M. Wt: 399.5 g/mol
InChI Key: OQDGWFOKZUWSJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-methoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in different biological processes. For example, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. It has also been found to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-methoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide has been found to have various biochemical and physiological effects. Some of these effects include:
1. Inhibition of cancer cell growth: This compound has been found to inhibit the growth of cancer cells in vitro and in vivo.
2. Inhibition of acetylcholinesterase activity: 4-methoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
3. Anti-inflammatory activity: This compound has been found to have anti-inflammatory activity, making it useful in treating inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

4-methoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: This compound has been found to have high potency, making it useful in studying different biological processes.
2. Specificity: 4-methoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide has been found to be specific in its activity, making it useful in studying specific biological processes.
3. Low toxicity: This compound has been found to have low toxicity, making it safe for use in lab experiments.
Some of the limitations of this compound include:
1. Limited solubility: 4-methoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide has limited solubility in water, making it difficult to work with in certain lab experiments.
2. Limited stability: This compound has limited stability, making it difficult to store for long periods of time.
3. Limited availability: 4-methoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide is not widely available, making it difficult to obtain for lab experiments.

Future Directions

There are several future directions for the study of 4-methoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide. Some of these directions include:
1. Clinical trials: This compound has shown promising results in preclinical studies as a potential anticancer agent and treatment for neurological disorders. Clinical trials are needed to further investigate its potential therapeutic applications.
2. Structure-activity relationship studies: Further studies are needed to investigate the structure-activity relationship of this compound and its derivatives to better understand its mechanism of action and potential applications.
3. Development of new synthesis methods: New synthesis methods for 4-methoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide and its derivatives are needed to improve its availability and stability.
4. Investigation of its effects on other biological processes: Further studies are needed to investigate the effects of this compound on other biological processes, such as immune function and metabolism.
In conclusion, 4-methoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects and has shown promising results in preclinical studies as a potential anticancer agent and treatment for neurological disorders. Further studies are needed to investigate its mechanism of action, structure-activity relationship, and potential therapeutic applications.

Synthesis Methods

The synthesis of 4-methoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This compound is then reacted with N-(3-aminophenyl)morpholine to form 4-methoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamoyl}benzamide. Finally, this compound is treated with hydrogen sulfide to form 4-methoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide.

Scientific Research Applications

4-methoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it useful in studying different biological processes. Some of the scientific research applications of this compound include:
1. Cancer research: 4-methoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide has been found to inhibit the growth of cancer cells. This compound has been studied as a potential anticancer agent and has shown promising results in preclinical studies.
2. Neurological disorders: This compound has also been studied for its potential applications in treating neurological disorders such as Alzheimer's disease. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
3. Anti-inflammatory activity: 4-methoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide has been found to have anti-inflammatory activity. This compound has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

4-methoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

4-methoxy-N-[[3-(morpholine-4-carbonyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C20H21N3O4S/c1-26-17-7-5-14(6-8-17)18(24)22-20(28)21-16-4-2-3-15(13-16)19(25)23-9-11-27-12-10-23/h2-8,13H,9-12H2,1H3,(H2,21,22,24,28)

InChI Key

OQDGWFOKZUWSJV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)N3CCOCC3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)N3CCOCC3

Origin of Product

United States

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